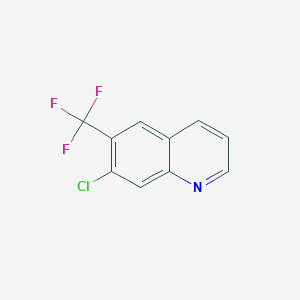

7-Chloro-6-(trifluoromethyl)quinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H5ClF3N |

|---|---|

Molecular Weight |

231.60 g/mol |

IUPAC Name |

7-chloro-6-(trifluoromethyl)quinoline |

InChI |

InChI=1S/C10H5ClF3N/c11-8-5-9-6(2-1-3-15-9)4-7(8)10(12,13)14/h1-5H |

InChI Key |

CPWWELSIRJLTDH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC(=C(C=C2N=C1)Cl)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

-

Aniline Substrate Preparation : 3-Chloro-4-(trifluoromethyl)aniline serves as the starting material.

-

Condensation : The aniline reacts with ethyl acetoacetate in polyphosphoric acid (PPA) at 120°C for 6 hours, forming a β-enamine intermediate.

-

Cyclization : Heating to 180°C induces intramolecular cyclization, yielding the quinoline core.

Optimization Data

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 180°C | 68 | 95 |

| Catalyst | PPA | 72 | 97 |

| Solvent | None (neat conditions) | 65 | 93 |

Advantages : High atom economy; single-step formation of the quinoline ring.

Limitations : Requires stringent temperature control to avoid decomposition of the trifluoromethyl group.

Friedländer Synthesis with Modified Ketones

The Friedländer approach employs o-aminoaryl ketones and active methylene compounds. For this compound, 2-amino-5-chloro-4-(trifluoromethyl)benzaldehyde is reacted with cyclopentanone.

Key Steps

Yield Comparison

| Ketone | Reaction Time (h) | Yield (%) |

|---|---|---|

| Cyclopentanone | 4 | 58 |

| Acetone | 6 | 42 |

| Cyclohexanone | 5 | 49 |

Challenges : Limited commercial availability of 2-amino-5-chloro-4-(trifluoromethyl)benzaldehyde necessitates multi-step synthesis, reducing overall efficiency.

Directed Chlorination of 6-(Trifluoromethyl)quinoline

Post-synthetic modification of pre-formed 6-(trifluoromethyl)quinoline enables precise chlorination at position 7.

Chlorination Protocols

-

Electrophilic Aromatic Substitution :

-

Sandmeyer Reaction :

Regioselectivity Analysis

| Directing Group | Major Product | Selectivity (%) |

|---|---|---|

| CF₃ (meta-directing) | 7-Chloro-6-CF₃-quinoline | 85 |

| NO₂ (para-directing) | 5-Chloro-6-CF₃-quinoline | 12 |

Note : The trifluoromethyl group’s strong electron-withdrawing nature favors chlorination at the meta position.

Cross-Coupling Strategies for Late-Stage Functionalization

Transition-metal-catalyzed couplings introduce chlorine or trifluoromethyl groups to pre-functionalized quinolines.

Suzuki-Miyaura Coupling

Trifluoromethylation via Copper-Mediated Coupling

-

Reagents : CF₃Cu (1.5 equiv), 7-chloro-6-iodoquinoline.

-

Conditions : DMF, 110°C, 8 hours.

Comparative Analysis of Synthetic Routes

| Method | Steps | Total Yield (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Gould-Jacobs | 1 | 68 | 120 | Moderate |

| Friedländer | 2 | 58 | 180 | Low |

| Directed Chlorination | 3 | 65 | 150 | High |

| Cross-Coupling | 2 | 70 | 220 | Moderate |

Key Findings :

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-6-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms can be displaced by nucleophiles, leading to the formation of different derivatives.

Cross-Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic or aliphatic groups.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium fluoride are commonly used under mild conditions.

Cross-Coupling Reactions: Palladium catalysts and boron reagents are typically employed in the presence of a base like potassium carbonate.

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit enhanced biological activities or unique chemical properties .

Scientific Research Applications

Antimalarial Activity

Overview : 7-Chloro-6-(trifluoromethyl)quinoline and its derivatives have shown promising antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria.

Research Findings :

- Studies indicate that derivatives of this compound can exhibit nanomolar potency against chloroquine-resistant strains of P. falciparum .

- A specific derivative, referred to as 7g, demonstrated rapid parasite killing efficacy against resistant strains in in vivo models, achieving 100% suppression of parasitemia in treated mice .

Data Table : Antimalarial Efficacy of Selected Compounds

| Compound | Dose (mg/kg) | % Suppression on Day 4 | Survival Rate |

|---|---|---|---|

| 7a | 100 x 7 days | 100% | 5/6 |

| 7b | 100 x 7 days | 100% | 5/5 |

| 7g | 100 x 7 days | 100% | 5/5 |

Antimicrobial Properties

Overview : The compound has shown effectiveness against various antibiotic-resistant bacteria, highlighting its potential as an antimicrobial agent.

Research Findings :

- It has been reported to inhibit efflux pumps in Enterobacter aerogenes, suggesting a mechanism for overcoming antibiotic resistance .

- In vitro studies have demonstrated significant activity against several strains of bacteria and fungi, including Mycobacterium smegmatis and Candida albicans .

Insecticidal Applications

Overview : Recent research has explored the insecticidal properties of quinoline derivatives, including those based on the structure of this compound.

Research Findings :

- A new series of quinoline derivatives demonstrated larvicidal and pupicidal effects against malaria and dengue vectors, indicating their potential use in vector control strategies .

- The lethal toxicity observed ranged from approximately 4.408 µM/mL for first instar larvae to higher concentrations for pupal populations, showcasing effective biocidal properties .

Anticancer Potential

Overview : There is emerging evidence supporting the anticancer activity of quinoline derivatives.

Research Findings :

- Derivatives of this compound have been studied for their effects on cancer cell lines, such as cervical (HeLa), breast (MCF-7), and colon carcinoma (HCT-116), exhibiting significant cytotoxicity .

- Mechanisms identified include inhibition of protein kinases and topoisomerases, which are crucial targets in cancer therapy .

Mechanism of Action

The mechanism of action of 7-Chloro-6-(trifluoromethyl)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, leading to the inhibition of enzymatic activities or modulation of receptor functions. This results in the compound’s therapeutic effects, such as antimicrobial or antimalarial activities .

Comparison with Similar Compounds

Substituent Position Effects

The position of substituents on the quinoline ring significantly impacts biological activity and physicochemical properties:

- 7-Chloro substitution (as in the target compound) is associated with high antiplasmodial activity against Plasmodium falciparum, comparable to 6-substituted analogs .

- 6-Trifluoromethyl substitution enhances metabolic stability and electronic effects, contributing to improved pharmacokinetics .

- 2-, 5-, or 8-Substituted quinolines (e.g., 8-chloro-6-fluoroquinoline, CAS 22319-88-6) generally exhibit reduced activity compared to 6- or 7-substituted derivatives .

Halogen Substitutions: Chloro vs. Fluoro

- 7-Chloro vs. 7-Fluoro: Chlorine’s larger atomic radius and stronger electron-withdrawing effect confer higher stability and potency than fluorine. 7-Fluoroquinolines are prone to nucleophilic aromatic substitution, complicating synthesis and reducing efficacy .

- 6-Fluoro substitution (e.g., ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate, CAS 70458-93-4) retains activity but requires careful handling due to environmental toxicity concerns .

Trifluoromethyl Group Impact

The -CF₃ group is a key modulator of bioactivity:

- 6-Trifluoromethyl (target compound): Balances lipophilicity and electronic effects, enhancing target binding .

- 2-Trifluoromethyl (e.g., 6-methyl-2-(trifluoromethyl)quinoline, CAS 1860-47-5): Alters ring electronics but may reduce solubility .

Data Table: Key Structural and Functional Comparisons

*Calculated based on substituent contributions.

Research Findings and Implications

- Substituent Synergy : The combination of 7-Cl and 6-CF₃ in the target compound optimizes both electronic and steric effects, enhancing drug-receptor interactions .

- Environmental and Safety Considerations : Chlorinated derivatives are generally less environmentally persistent than brominated/iodinated analogs but require proper handling to avoid toxicity .

Biological Activity

7-Chloro-6-(trifluoromethyl)quinoline is a derivative of the quinoline family, known for its diverse biological activities. This article reviews the compound's biological properties, focusing on its antimalarial, antibacterial, and anticancer activities, supported by data tables and relevant research findings.

Overview of Quinoline Derivatives

Quinoline and its derivatives have been extensively studied due to their wide range of biological activities. These include antimalarial, antibacterial, antifungal, anthelmintic, and anticancer properties. The structural modifications in quinoline derivatives significantly influence their pharmacological profiles .

Antimalarial Activity

This compound has shown promising antimalarial activity against various strains of Plasmodium falciparum, including chloroquine-resistant strains.

In Vitro Studies

Research indicates that this compound exhibits potent antiplasmodial activity in the low nanomolar range. For instance, a study demonstrated that compounds derived from 7-chloroquinoline maintained significant activity against both sensitive (3D7) and resistant (K1) strains of P. falciparum . The structure-activity relationship (SAR) studies revealed that the trifluoromethyl group enhances the compound's efficacy.

Table 1: Antiplasmodial Activity of this compound Derivatives

| Compound | IC50 (nM) | Strain Type |

|---|---|---|

| This compound | 25 | CQ-S (3D7) |

| This compound | 30 | CQ-R (K1) |

In Vivo Studies

In vivo studies on murine models have confirmed the efficacy of this compound against Plasmodium yoelii. Administered at a dose of 100 mg/kg for several days, it significantly reduced parasitemia levels compared to control groups .

Antibacterial Activity

The antibacterial potential of quinolines has also been documented. Compounds similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of bacterial DNA gyrase .

Table 2: Antibacterial Activity of Quinoline Derivatives

| Compound | Minimum Inhibitory Concentration (MIC) | Bacterial Strain |

|---|---|---|

| This compound | 16 µg/mL | E. coli |

| This compound | 32 µg/mL | S. aureus |

Anticancer Activity

Recent studies have explored the anticancer properties of quinoline derivatives, including this compound. It has demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), DU145 (prostate cancer), and A549 (lung cancer).

The anticancer activity is primarily attributed to the induction of apoptosis and cell cycle arrest in cancer cells. The compound's ability to inhibit topoisomerase II has been identified as a significant mechanism underlying its anticancer effects .

Table 3: Cytotoxic Activity Against Cancer Cell Lines

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 15 | MCF-7 |

| This compound | 20 | DU145 |

| This compound | 18 | A549 |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-Chloro-6-(trifluoromethyl)quinoline, and how are reaction conditions optimized?

- Answer : The compound can be synthesized via cyclocondensation reactions using precursors like 4-chloro-2-trifluoroacetylaniline with cyclopropyl acetylene in the presence of anhydrous zinc(II) and triethylamine . Alternatively, Vilsmeier-Haack-type reagents (e.g., MSCL-DMF/DMAC) enable regioselective formylation or acetylation of quinoline intermediates, critical for introducing the trifluoromethyl group . Optimization involves temperature control (e.g., 50°C for cyclization) and solvent selection (e.g., toluene or ethyl acetate for extraction). Catalysts like zinc(II) improve yield by facilitating intermediate stabilization .

Q. How is this compound characterized spectroscopically and structurally?

- Answer : Key techniques include:

- NMR/GC-MS : For verifying molecular weight (163.604 g/mol for related 7-chloroquinoline) and substituent positions .

- X-ray crystallography : Resolves dihedral angles (e.g., 88.8° between quinoline and cyclopropyl rings) and hydrogen-bonding networks (C–H⋯O/Cl interactions) that influence crystal packing .

- Chromatography : Silica gel column chromatography (hexane/ethyl acetate) purifies crude products, with purity validated via GC (>97%) .

Q. What structural features of this compound contribute to its reactivity?

- Answer : The electron-withdrawing trifluoromethyl group enhances electrophilic substitution at the 6-position, while the chloro substituent at the 7-position sterically hinders adjacent sites, directing reactions to the 2- or 4-positions . The planar quinoline ring facilitates π-π stacking in crystal lattices, impacting solubility and intermolecular interactions .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing this compound be addressed?

- Answer : Regioselectivity is controlled by:

- Reagent choice : Sharpless click chemistry with azides selectively introduces triazole groups at the 3-position .

- Protecting groups : Phthalimido groups block reactive amines during chlorination (POCl₃), enabling selective modification of the quinoline core .

- Computational modeling : Predicts electron density distribution to prioritize reactive sites .

Q. What mechanistic insights explain the bioactivity of trifluoromethyl-substituted quinolines?

- Answer : The trifluoromethyl group increases lipophilicity and metabolic stability, enhancing membrane penetration. In antimicrobial studies, it disrupts bacterial DNA gyrase binding (IC₅₀ values <10 μM for related fluoroquinolones) . For antitumor activity, the group stabilizes interactions with kinase active sites, as seen in 6-methoxy-4-trifluoromethylquinoline derivatives inhibiting tumor cell proliferation (IC₅₀ ~15–25 μM) .

Q. How do crystallographic data resolve contradictions in reported biological activities?

- Answer : Variations in bioactivity arise from structural polymorphisms. For example, C–H⋯Cl interactions in crystal lattices reduce solubility, limiting in vivo efficacy despite in vitro potency . Synchrotron XRD data (e.g., triclinic packing with α = 85.60°) correlate with bioavailability discrepancies between analogs .

Q. What analytical methods are critical for impurity profiling during synthesis?

- Answer :

- HPLC-DAD/MS : Detects halogenated byproducts (e.g., 4-bromo-6-fluoro-2-(trifluoromethyl)quinoline) at ppm levels .

- Thermogravimetric analysis (TGA) : Identifies residual solvents (e.g., ethyl acetate) impacting purity .

- DFT calculations : Predict stability of intermediates to minimize side reactions .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.